![molecular formula C14H19NO4 B1600398 (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid CAS No. 245323-45-9](/img/structure/B1600398.png)
(S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid
Overview
Description
The compound is a derivative of an amino acid or a peptide, with a benzyloxy carbonyl group and a methylpentanoic acid group. The (S)- prefix indicates that it is the left-handed isomer of this compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an amino acid with a benzyloxy carbonyl group, followed by the addition of a methylpentanoic acid group .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The benzyloxy carbonyl group would likely form a ring structure with the amino group, while the methylpentanoic acid group would likely be a linear chain attached to the ring .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the carbonyl group could react with a nucleophile to form a new bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a carbonyl group could make it polar, and the presence of a benzyloxy group could make it aromatic .Scientific Research Applications
Comprehensive Analysis of CBZ-L-BETA-HOMOVALINE Applications
(S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid: , commonly referred to as CBZ-L-BETA-HOMOVALINE, is a compound with several scientific research applications. Below is a detailed analysis of six unique applications, each presented in a separate section.
Synthesis of Peptide Derivatives
CBZ-L-BETA-HOMOVALINE is often used in the synthesis of peptide derivatives. Its structure allows for the protection of amino groups during the peptide coupling reactions. This is crucial for the synthesis of peptides with specific sequences without unwanted side reactions.
Pharmaceutical Research
In pharmaceutical research, CBZ-L-BETA-HOMOVALINE serves as a building block for the development of new drugs. Its benzyloxy carbonyl group is particularly useful in the creation of prodrugs, which are designed to improve bioavailability and reduce potential side effects.
Enzyme Inhibition Studies
Researchers utilize CBZ-L-BETA-HOMOVALINE to study enzyme inhibition. The compound can act as an inhibitor or a substrate analogue for enzymes involved in amino acid metabolism, providing insights into enzyme function and regulation.
Material Science
In material science, this compound is used to modify the surface properties of polymers. By attaching CBZ-L-BETA-HOMOVALINE to polymer chains, scientists can alter the hydrophobicity, which has implications for drug delivery systems and biocompatible materials.
Environmental Science
CBZ-L-BETA-HOMOVALINE has applications in environmental science, particularly in the study of microalgae’s response to pollutants. For example, it’s used to investigate the protective effects and removal efficiency of microalgae like Chlorella vulgaris when exposed to contaminants such as carbamazepine .
Mechanism of Action
Target of Action
It’s known that benzyloxycarbonyl (cbz) group is often used as a protecting group in peptide synthesis . This suggests that the compound might interact with peptide or protein targets.
Mode of Action
The cbz group is known to protect amino groups in peptide synthesis, preventing unwanted side reactions . After the desired reactions are complete, the Cbz group can be removed to reveal the original amino group .
Biochemical Pathways
The compound might be involved in the synthesis of α,β-unsaturated carbonyl compounds, which are key building blocks in organic chemistry .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)12(8-13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKWOAKMXYWOIM-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447772 | |
Record name | CBZ-L-BETA-HOMOVALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid | |
CAS RN |
245323-45-9 | |
Record name | CBZ-L-BETA-HOMOVALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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